molecular formula C8H10BrNO B12333842 4-Bromomethyl-2-methoxy-6-methylpyridine

4-Bromomethyl-2-methoxy-6-methylpyridine

Cat. No.: B12333842
M. Wt: 216.07 g/mol
InChI Key: KYYKDZLTVCZTRS-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-methoxy-6-methylpyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-methoxy-6-methylpyridine typically involves the bromination of 2-methoxy-6-methylpyridine. One common method is the reaction of 2-methoxy-6-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-methoxy-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

4-Bromomethyl-2-methoxy-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-methoxy-6-methylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromomethyl-2-methoxy-6-methylpyridine is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions. The presence of the bromomethyl group makes it a valuable intermediate for the synthesis of various compounds, while the methoxy and methyl groups provide additional sites for chemical modification .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-6-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-6-3-7(5-9)4-8(10-6)11-2/h3-4H,5H2,1-2H3

InChI Key

KYYKDZLTVCZTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)CBr

Origin of Product

United States

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